2-Amino-5-fluoro-3-methoxybenzonitrile
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Overview
Description
2-Amino-5-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2,5-difluoro-3-methoxybenzonitrile is reacted with ammonia under controlled conditions to replace one of the fluorine atoms with an amino group .
Industrial Production Methods
Industrial production of 2-Amino-5-fluoro-3-methoxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Ammonia or primary amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Various substituted benzonitriles.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Amino-5-fluoro-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and ligands for catalysis.
Biology: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzonitrile: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2-Amino-5-methoxybenzonitrile: Lacks the fluorine atom, which can affect its reactivity and applications.
5-Fluoro-2-methoxybenzonitrile: Lacks the amino group, limiting its use in certain biological and chemical contexts.
Uniqueness
2-Amino-5-fluoro-3-methoxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-amino-5-fluoro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3 |
InChI Key |
XGHHLTAKRWUKQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)C#N)F |
Origin of Product |
United States |
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